molecular formula C6H5Cl2NO2S B3056142 Ethyl 3,4-dichloroisothiazole-5-carboxylate CAS No. 69376-25-6

Ethyl 3,4-dichloroisothiazole-5-carboxylate

Cat. No. B3056142
M. Wt: 226.08 g/mol
InChI Key: BBWKDHNCTICBQA-UHFFFAOYSA-N
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Patent
US04132676

Procedure details

3,4-Dichloro-5-isothiazolecarboxylic acid (55 g; 0.278 mol) was dissolved in 500 ml of ethanol. The solution was saturated with hydrochloric acid and then refluxed for 3 hrs. The ethanol was distilled on a rotary evaporator leaving a residue which was then charged into 200 ml of water and neutralized with NaHCO3. The water layer was extracted with 2x200 ml of Ch2CL2. The extracts were combined, dried over MgSO4, filtered and the solvent distilled. The remaining liquid was distilled to yield 52.3 g (83%) of ethyl 3,4-dichloroisothiazol-5-carboxylate by 92° (3.0 mm).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([OH:10])=[O:9])[S:4][N:3]=1.Cl.O.C([O-])(O)=O.[Na+].[CH2:18](O)[CH3:19]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([O:10][CH2:18][CH3:19])=[O:9])[S:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving a residue which
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with 2x200 ml of Ch2CL2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled
DISTILLATION
Type
DISTILLATION
Details
The remaining liquid was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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